Di(2-pyrimidinyl) sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

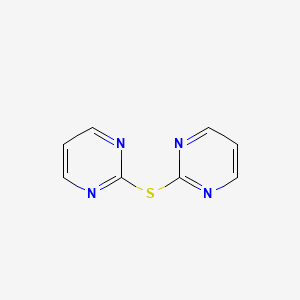

Di(2-pyrimidinyl) sulfide is an organic compound characterized by the presence of two pyrimidine rings connected by a sulfur atom. This compound has been utilized in various chemical syntheses, particularly in the formation of silver(I) complexes. The molecular structure of this compound includes 20 bonds, 14 of which are non-hydrogen bonds, and it features 12 aromatic bonds.

Vorbereitungsmethoden

The synthesis of Di(2-pyrimidinyl) sulfide can be achieved through several methods. One common approach involves the use of pyrimidinyl sulfones as electrophiles in Ni-catalyzed Suzuki−Miyaura cross-coupling reactions. This method allows for the facile synthesis of 2,4-disubstituted pyrimidines that are pharmaceutically relevant . Another method involves a one-pot thiol-free synthetic approach using benzyl bromides in the presence of potassium thioacetate and Oxone® . This method is efficient and environmentally friendly, avoiding the use of metal catalysts.

Analyse Chemischer Reaktionen

Oxidation Reactions

Di(2-pyrimidinyl) sulfide undergoes oxidation to form sulfoxides and sulfones under controlled conditions. While direct experimental data on this compound is limited, analogous sulfur-containing heterocycles (e.g., diaryl sulfides) exhibit predictable oxidation pathways:

-

Sulfoxide formation : Mild oxidizing agents (e.g., H2O2) convert the sulfide bridge (-S-) to sulfoxide (-SO-).

-

Sulfone formation : Stronger oxidants (e.g., KMnO4) further oxidize sulfoxides to sulfones (-SO2-) .

This reactivity aligns with general sulfide chemistry and is critical for tuning electronic properties in coordination complexes.

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its dual pyrimidine nitrogen donors and sulfide sulfur atom:

Silver(I) Complexes

This compound acts as a bridging ligand in high-nuclearity silver clusters. For example:

-

Reaction with AgNO3 yields polynuclear structures like [Agn(S-pyrimidine)m]x+, where the sulfide sulfur facilitates Ag–S bonding.

Ruthenium Complexes

Analogous to di-2-pyridyl sulfide (dps), which forms complexes such as [Ru(dps)2Cl2], the pyrimidine derivative likely coordinates via N,S-chelation. Key findings for related systems include:

Substitution Reactions

The compound participates in Ni-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of 2,4-diarylated pyrimidines. Key steps involve:

-

C–S Bond Activation : Nickel catalysts cleave the S–Cpyrimidine bond.

-

Coupling with Aryl Boronates : Aryl groups replace the sulfide moiety, yielding disubstituted pyrimidines .

This method is valuable for synthesizing pharmaceutically relevant heterocycles.

Comparative Reactivity

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Di(2-pyrimidinyl) sulfide has several scientific research applications:

Coordination Chemistry:

Chemical Reactivity Studies: The compound’s reactivity with various metal complexes has been studied to understand its unique chemical behavior.

Material Science: It has been used to assemble high-nuclearity silver(I) sulfido molecular clusters.

Wirkmechanismus

The mechanism of action of Di(2-pyrimidinyl) sulfide involves its ability to form stable complexes with metals. The sulfur atom in the compound plays a crucial role in coordinating with metal ions, leading to the formation of various metal complexes. These complexes exhibit unique chemical behaviors, such as sulfur inversion and structural transformations, which are essential for their applications in materials science.

Vergleich Mit ähnlichen Verbindungen

Di(2-pyrimidinyl) sulfide can be compared with other similar compounds, such as:

Di(2-pyridyl) sulfide: This compound also contains two aromatic rings connected by a sulfur atom but differs in the type of aromatic rings (pyridine vs.

Bis(2-pyrimidinyl) disulfide: This compound contains a disulfide bond instead of a single sulfur atom, leading to different chemical properties and reactivity.

This compound is unique due to its specific molecular structure, which allows it to form stable complexes with metals and participate in various chemical reactions.

Biologische Aktivität

Di(2-pyrimidinyl) sulfide, also known as 2-pyrimidin-2-ylsulfanylpyrimidine, is a compound that has garnered attention for its biological activity, particularly its anti-inflammatory properties. This article delves into the mechanisms of action, biochemical pathways, and relevant case studies associated with this compound.

This compound exhibits its biological effects primarily through the inhibition of key inflammatory mediators. The following mechanisms have been identified:

- Inhibition of Prostaglandin E2 (PGE2) : This compound inhibits the cyclooxygenase (COX) enzymes responsible for PGE2 production, which is a significant mediator of inflammation.

- Reduction of Nitric Oxide Synthase (iNOS) : It also decreases the expression of inducible nitric oxide synthase, further contributing to its anti-inflammatory effects .

- Suppression of Tumor Necrosis Factor-α (TNF-α) : this compound reduces TNF-α levels, a cytokine involved in systemic inflammation .

Biochemical Pathways

The anti-inflammatory effects of this compound are linked to several biochemical pathways:

- Nuclear Factor κB (NF-κB) Pathway : Inhibition of NF-κB leads to reduced expression of various pro-inflammatory genes.

- Leukotriene Synthesis : The compound also affects leukotriene production, which plays a role in inflammatory responses.

- Interleukin Modulation : It modulates the levels of interleukins, further influencing the inflammatory process.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Efficacy : A study demonstrated that derivatives of pyrimidine significantly reduced iNOS and COX-2 mRNA expressions in RAW264.7 cells, indicating potent anti-inflammatory activity. This compound was among the compounds tested .

- Chemical Reactivity : Research indicates that this compound can participate in various chemical reactions that enhance its biological efficacy. For instance, it can form stable complexes with metals, which may influence its pharmacological properties .

- Comparison with Other Compounds : In comparative studies, this compound showed more pronounced anti-inflammatory effects than similar compounds like Di(2-pyridyl) sulfide and Bis(2-pyrimidinyl) disulfide. The unique molecular structure contributes to its specific activity profile .

Data Table: Comparison of Biological Activities

| Compound | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibition of COX, iNOS, TNF-α |

| Di(2-pyridyl) sulfide | Moderate | COX inhibition |

| Bis(2-pyrimidinyl) disulfide | Low | Limited anti-inflammatory effects |

Eigenschaften

IUPAC Name |

2-pyrimidin-2-ylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLIWXLWROHBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.